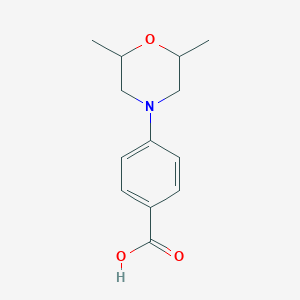![molecular formula C10H14O3 B3374571 [2-(2-Methoxyethoxy)phenyl]methanol CAS No. 1020929-44-5](/img/structure/B3374571.png)
[2-(2-Methoxyethoxy)phenyl]methanol
Descripción general
Descripción
“[2-(2-Methoxyethoxy)phenyl]methanol” is a chemical compound with the CAS Number: 1020929-44-5 . It has a molecular weight of 182.22 and its IUPAC name is (2-(2-methoxyethoxy)phenyl)methanol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H14O3/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5,11H,6-8H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . . The compound should be stored at 0-8 °C .Mecanismo De Acción
The exact mechanism of action of [2-(2-Methoxyethoxy)phenyl]methanol is not well understood, but it is believed to act as a precursor to the synthesis of various neurotransmitters, including serotonin, dopamine, and norepinephrine. These neurotransmitters play a critical role in regulating mood, behavior, and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased serotonin and dopamine release, increased heart rate and blood pressure, and altered perception and mood. These effects are similar to those of other drugs that act on the same neurotransmitter systems, such as MDMA and amphetamines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-(2-Methoxyethoxy)phenyl]methanol has several advantages and limitations for use in lab experiments. One advantage is that it can be used as a starting material for the synthesis of various compounds with potential therapeutic properties. However, its use is strictly regulated due to its potential for abuse and dependence, and specialized equipment and expertise are required for its synthesis and handling.
Direcciones Futuras
There are several future directions for research on [2-(2-Methoxyethoxy)phenyl]methanol, including the development of new synthetic methods, the identification of new therapeutic targets, and the exploration of its potential applications in materials science. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of this compound, as well as its potential risks and benefits.
Aplicaciones Científicas De Investigación
[2-(2-Methoxyethoxy)phenyl]methanol has been the subject of scientific research due to its potential applications in various fields, including drug discovery, organic synthesis, and materials science. For example, this compound has been used as a starting material for the synthesis of various compounds with potential therapeutic properties, such as anti-cancer agents and anti-inflammatory drugs. It has also been used in the development of new materials, such as polymers and catalysts.
Safety and Hazards
“[2-(2-Methoxyethoxy)phenyl]methanol” is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
[2-(2-methoxyethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5,11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEBVCPVUXBLLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



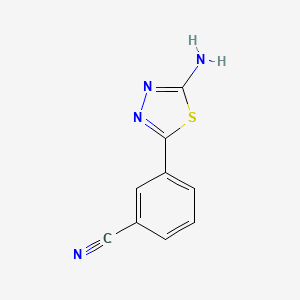
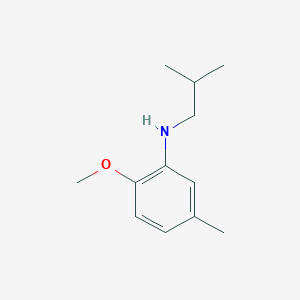
![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-one](/img/structure/B3374513.png)


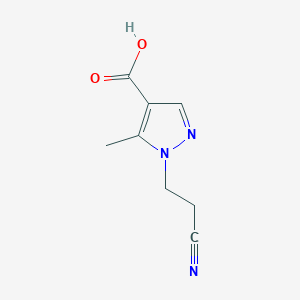
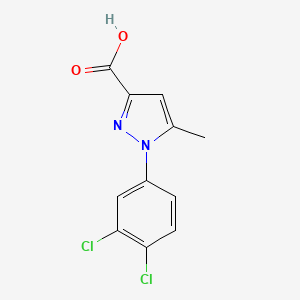

![3-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylaniline](/img/structure/B3374578.png)
![Methyl 2-[(cyclopropylmethyl)amino]acetate](/img/structure/B3374581.png)
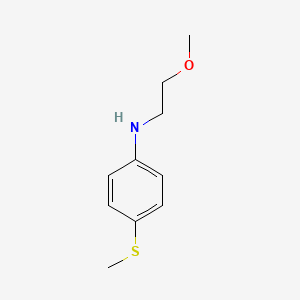
![1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B3374601.png)
